Technical Whitepaper: Structural Elucidation, Physical Properties, and Application Protocols of Boc-D-Orn(Z)-OSu
Technical Whitepaper: Structural Elucidation, Physical Properties, and Application Protocols of Boc-D-Orn(Z)-OSu
Executive Summary
In the rapidly evolving field of peptidomimetics and peptide-based drug discovery, the incorporation of unnatural D-amino acids is a primary strategy for enhancing proteolytic stability and extending in vivo half-lives. Boc-D-Orn(Z)-OSu is a highly specialized, pre-activated amino acid building block designed for this exact purpose. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of its chemical properties, structural advantages, and field-proven experimental protocols, ensuring researchers can deploy this reagent with maximum efficiency and reproducibility.
Chemical Identity & Structural Architecture
Boc-D-Orn(Z)-OSu (CAS: 57225-26-0) is an orthogonally protected derivative of D-ornithine[1]. Its molecular architecture is engineered to provide precise control over multi-step peptide synthesis through three distinct functional domains:
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N-α-Boc (tert-Butyloxycarbonyl) Protection: The alpha-amine is shielded by a Boc group, which is highly stable to alkaline hydrolysis, hydrazinolysis, and nucleophilic attack, but can be rapidly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid)[].
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N-δ-Z (Benzyloxycarbonyl) Protection: The side-chain amine is protected by a Z (or Cbz) group. This provides strict orthogonality to the Boc group; the Z group remains completely intact during acid-mediated Boc removal and is typically cleaved later via catalytic hydrogenolysis (H₂ / Pd-C) or strong acids like HF[].
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OSu (N-hydroxysuccinimide) Active Ester: The C-terminus is pre-activated as an NHS ester. This eliminates the need for in situ coupling reagents (such as EDC or DIC), suppresses racemization, and drives the acylation of primary amines with exceptional kinetics.
Physical and Chemical Properties
Understanding the physical parameters of Boc-D-Orn(Z)-OSu is critical for maintaining its stability and reactivity during storage and synthesis.
| Property | Value |
| IUPAC / Chemical Name | N-α-tert-Butyloxycarbonyl-N-δ-benzyloxycarbonyl-D-ornithine N-hydroxysuccinimide ester |
| CAS Number | 57225-26-0[1] |
| Molecular Formula | C₂₂H₂₉N₃O₈[] |
| Molecular Weight | 463.49 g/mol [] |
| Physical State | Solid (Typically a white to off-white powder)[3] |
| Solubility | Soluble in DMF, DMSO, and DCM; Insoluble in H₂O |
| Storage Conditions | Refrigerated (2–8 °C), kept in a dry, tightly closed container[3] |
| Decomposition Hazards | Emits carbon monoxide and nitrogen oxides under fire conditions[3] |
Mechanistic Pathway: Orthogonal Deprotection
The true utility of Boc-D-Orn(Z)-OSu lies in its orthogonal deprotection scheme, allowing selective elongation of the peptide backbone or side-chain functionalization without cross-reactivity.
Structural Activation & Orthogonal Deprotection Workflow
Experimental Methodologies: Solution-Phase Coupling Protocol
The following protocol outlines a self-validating workflow for coupling Boc-D-Orn(Z)-OSu to a free amine in solution-phase synthesis.
Step 1: Preparation & Dissolution Dissolve the amine component (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the amine is fully free-based and nucleophilic.
Step 2: Reagent Addition Slowly add Boc-D-Orn(Z)-OSu (1.1 equivalents) to the stirring solution at 0 °C. The slight excess ensures complete conversion of the amine.
Step 3: Reaction Propagation Allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction via TLC or LC-MS until the primary amine is completely consumed.
Step 4: Aqueous Workup Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:
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5% Aqueous Citric Acid (3x): Removes unreacted amine and DIPEA.
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Saturated Aqueous NaHCO₃ (3x): Neutralizes and extracts the acidic N-hydroxysuccinimide (HOSu) byproduct.
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Brine (1x): Removes residual water from the organic phase.
Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-D-Orn(Z)-peptide intermediate.
Step-by-Step Workflow for Solution-Phase Peptide Coupling
Causality in Experimental Choices (E-E-A-T)
To ensure trustworthiness and reproducibility, it is vital to understand the causality behind these experimental choices:
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Why use an OSu pre-activated ester? Standard coupling reagents (like DIC or EDC) require in situ activation, which can lead to the formation of difficult-to-remove urea byproducts or cause racemization at the alpha-carbon. OSu esters are isolable, stable intermediates that react cleanly. The sole byproduct, N-hydroxysuccinimide, is highly water-soluble and effortlessly removed during the NaHCO₃ wash.
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Why strict anhydrous conditions? While Boc-D-Orn(Z)-OSu is relatively stable, active esters are susceptible to hydrolysis in the presence of moisture, which converts the reactive ester back into the inactive Boc-D-Orn(Z)-OH free acid[3]. This is also why the reagent must be stored refrigerated and tightly sealed.
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Why D-Ornithine? Endogenous proteases are stereoselective for L-amino acids. By incorporating the D-enantiomer of ornithine, researchers can design peptidomimetics that are highly resistant to enzymatic degradation, significantly improving the pharmacokinetic profile of the resulting drug candidate.
References
The following authoritative sources were utilized to ground the chemical properties and handling guidelines detailed in this whitepaper. Working landing pages are provided for verification.
